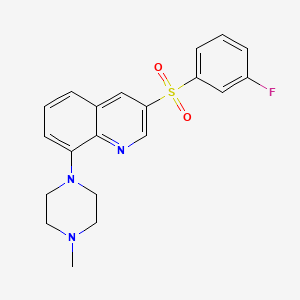

3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline

Descripción

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is a quinoline-based compound featuring a 3-fluorophenylsulfonyl group at position 3 and a 4-methylpiperazine moiety at position 8. Its molecular formula is C₂₀H₁₉FN₃O₂S, with a calculated molecular weight of 385.41 g/mol.

Propiedades

Número CAS |

607742-80-3 |

|---|---|

Fórmula molecular |

C20H20FN3O2S |

Peso molecular |

385.5 g/mol |

Nombre IUPAC |

4-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |

InChI |

InChI=1S/C20H20FN3O2S/c1-23-10-12-24(13-11-23)18-7-3-6-17-19(8-9-22-20(17)18)27(25,26)16-5-2-4-15(21)14-16/h2-9,14H,10-13H2,1H3 |

Clave InChI |

XVIUHTAVQLTUGA-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

SMILES canónico |

CN1CCN(CC1)C2=CC=CC3=C(C=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK-215083; GSK 215083; GSK215083; |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GSK215083 implica el marcaje radioactivo del compuesto con carbono-11 mediante metilación. Este proceso se basa en datos in vitro que identificaron a GSK215083 como un candidato prometedor para el marcaje radioactivo . El compuesto se sintetiza introduciendo un isótopo de carbono-11 en la estructura molecular, lo que le permite utilizarse como un radioligando para la imagenología de tomografía por emisión de positrones .

Métodos de Producción Industrial

La producción industrial de GSK215083 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos especializados para manejar materiales radiactivos y garantizar la seguridad y pureza del producto final. El proceso de producción se monitorea cuidadosamente para mantener la integridad del marcaje radioactivo y garantizar una calidad consistente .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK215083 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: GSK215083 puede reducirse utilizando agentes reductores comunes para producir diferentes formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean normalmente.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir diferentes compuestos basados en quinolina .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 385.46 g/mol. Its structure features a quinoline core substituted with a fluorophenyl sulfonyl group and a piperazine moiety, which enhances its pharmacological properties.

Serotonin Receptor Targeting

One of the primary applications of 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is its role as a selective ligand for the 5-HT6 receptor . Research indicates that GSK215083 exhibits high affinity for this receptor, with a subnanomolar concentration that is significantly higher than that for other serotonin receptors such as 5-HT2A and various 5-HTRs .

Key Findings:

- Binding Affinity: GSK215083 shows a binding affinity approximately five times greater for the 5-HT6 receptor compared to other serotonin receptors .

- Blood-Brain Barrier Penetration: The compound's lipophilicity (log D = 2.25) suggests it can effectively cross the blood-brain barrier, making it suitable for central nervous system studies .

Neuroimaging Applications

GSK215083 has been utilized in positron emission tomography (PET) studies to visualize serotonin receptor distribution in vivo. This application is crucial for understanding the role of serotonin in various neurological conditions, including cognitive disorders and mood regulation .

Case Study Example:

In animal studies involving rodents, the biodistribution of radiolabeled GSK215083 was assessed to estimate radiation doses for human trials. The results indicated that the compound could be administered safely while providing valuable insights into brain receptor activity .

Cognitive Enhancement

Given its action on the 5-HT6 receptor, GSK215083 is being investigated for potential cognitive-enhancing effects. The modulation of serotonin pathways may offer therapeutic avenues for treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.

Treatment of Depression and Anxiety Disorders

The serotonergic system plays a pivotal role in mood regulation. Compounds like GSK215083 that selectively target serotonin receptors could lead to novel treatments for depression and anxiety disorders by enhancing serotonergic signaling.

Research Findings and Insights

Recent studies have highlighted the importance of GSK215083 in understanding receptor dynamics and developing new therapeutic strategies:

Mecanismo De Acción

GSK215083 ejerce sus efectos antagonizando el receptor de serotonina 5-hidroxitriptamina-6. Este receptor es un receptor de siete transmembrana que se expresa en el sistema nervioso central, donde la serotonina actúa para regular varios procesos biológicos. El compuesto se une al receptor de serotonina 5-hidroxitriptamina-6 en el estriado y al receptor de serotonina 5-hidroxitriptamina-2A en la corteza frontal . Al bloquear estos receptores, GSK215083 puede modular la señalización de la serotonina y potencialmente mejorar la función cognitiva .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Structural Features and Modifications

The compound’s activity is influenced by:

- Sulfonyl Group Substituents : Fluorine position (3- vs. 4-fluoro) and halogen type (F, Cl, Br).

- 8th Position Modifications: Piperazine derivatives (e.g., 4-methylpiperazine, piperidinyl amino) versus non-cyclic amines.

Data Table: Structural and Functional Comparison

Pharmacological and Structural Insights

Sulfonyl Group Impact

- Fluorine Position : The 3-fluoro substitution in the target compound and GSK215083 may enhance receptor binding specificity compared to 4-fluoro analogues (e.g., 8d), as electronic effects and steric hindrance differ .

8th Position Modifications

- 4-Methylpiperazine: The target compound’s 4-methylpiperazine group likely improves metabolic stability and solubility compared to unsubstituted piperazine () or piperidinyl amino groups () .

- Piperidinyl vs. Piperazinyl: Piperidinyl amino groups (e.g., 10a) introduce rigidity, which may alter binding kinetics but reduce solubility compared to flexible piperazine derivatives .

Oncological Potential

- Kinase Inhibition: Analogues like YPC-21440 () demonstrate that quinoline derivatives with piperazine groups inhibit kinases (e.g., Pan-Pim kinases), suggesting the target compound may share similar mechanisms .

- Solubility Enhancements : The 4-methylpiperazine moiety in the target compound aligns with strategies to improve aqueous solubility for in vivo efficacy .

Actividad Biológica

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline, often referred to in the literature as GSK215083, is a compound of significant interest due to its biological activities, particularly as a ligand for the 5-HT6 receptor. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O2S. Its structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which contributes to its pharmacological properties.

5-HT6 Receptor Affinity

GSK215083 demonstrates high affinity for the 5-HT6 receptor, with studies indicating a subnanomolar concentration affinity that is significantly greater than that for other serotonin receptors. This receptor is implicated in cognitive functions and memory processes, making GSK215083 a potential candidate for treating cognitive disorders .

In Vitro Studies

-

Anticancer Activity :

Compound Cell Line IC50 (µg/mL) GSK215083 SGC-7901 0.51 ± 0.13 GSK215083 A549 0.61 ± 0.19 GSK215083 HepG2 1.07 ± 0.22 - Antimicrobial Activity :

In Vivo Studies

GSK215083 has undergone in vivo evaluations in animal models, demonstrating its ability to cross the blood-brain barrier effectively, which is critical for CNS-targeted therapies . The compound's selectivity profile revealed moderate inhibition of certain kinases, suggesting potential multi-target effects which could enhance its therapeutic profile.

Case Studies

- Cognitive Function Enhancement : A clinical study involving non-human primates indicated that administration of GSK215083 led to improved cognitive performance metrics compared to control groups, supporting its role as a therapeutic agent in cognitive enhancement .

- Cancer Treatment Exploration : In preclinical trials, GSK215083 was tested alongside standard chemotherapeutics, showing synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline?

The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

- Quinoline sulfonylation : Reacting 8-(4-methylpiperazin-1-yl)quinoline with 3-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., pyridine or triethylamine) .

- Piperazine introduction : The 4-methylpiperazine group is introduced via nucleophilic substitution or palladium-catalyzed coupling, with careful control of reaction temperature (60–100°C) and stoichiometry to avoid over-alkylation .

- Purification : Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization (ethanol/water) ensures purity. Purity validation via HPLC (>95%) and structural confirmation via -/-NMR is critical .

Q. How can the compound’s purity and stability be validated under laboratory conditions?

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify melting points and decomposition thresholds (e.g., stability up to 200°C) .

- Spectroscopic techniques : FT-IR confirms sulfonyl and piperazine functional groups, while mass spectrometry (HRMS) verifies molecular weight .

- Long-term storage : Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence solubility and receptor binding?

The 4-methylpiperazine group enhances aqueous solubility via protonation at physiological pH, improving bioavailability. Its conformational flexibility allows optimal interactions with target receptors (e.g., 5-HT or kinase domains). Comparative studies of analogs show that methylation reduces off-target binding compared to bulkier substituents . Structural dynamics can be probed via molecular docking and molecular dynamics simulations .

Q. What methodological challenges arise in crystallographic refinement of this compound?

- Disorder in fluorophenyl groups : The 3-fluorophenyl sulfonyl group may exhibit rotational disorder, requiring SHELXL refinement with split atoms or restraints on bond distances/angles .

- Piperazine ring conformation : The chair/boat transitions of the piperazine ring complicate electron density maps. Applying riding hydrogen models and isotropic displacement parameters (ADPs) improves refinement .

- Validation : Use R cross-validation and check for outliers in the Ramachandran plot .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC values or receptor selectivity often stem from:

- Assay variability : Standardize cell lines (e.g., HEK293 for 5-HT receptor assays) and control for ATP concentrations in kinase inhibition assays .

- Metabolic interference : Evaluate cytochrome P450 (CYP) interactions using liver microsome assays. For example, CYP3A4 inhibition may artificially inflate potency in vitro .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing 4-methylpiperazine with morpholine) clarifies pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

- Prodrug design : Esterification of the sulfonyl group (e.g., ethyl ester) improves oral absorption, with enzymatic hydrolysis in plasma regenerating the active form .

- Plasma protein binding (PPB) : Modify the piperazine N-methyl group to reduce PPB (e.g., trifluoroethyl substitution), enhancing free drug concentration .

- Biliary excretion : Monitor enterohepatic recirculation via bile duct cannulation in rodent models to adjust dosing intervals .

Analytical and Computational Tools

Q. Which computational methods predict the compound’s electronic properties?

- DFT calculations : Gaussian or ORCA software calculates HOMO/LUMO energies, identifying electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack .

- Solvatochromic modeling : Predicts solvent effects on fluorescence properties using Kamlet-Taft parameters .

Q. How can NMR resolve ambiguities in regiochemistry during synthesis?

- NOESY/ROESY : Detects spatial proximity between the 3-fluorophenyl sulfonyl proton and quinoline H-4, confirming substitution at position 3 .

- -NMR: Monitors fluorophenyl group integrity, with chemical shifts sensitive to electronic perturbations (e.g., ~−110 ppm for meta-fluorine) .

Biological Applications

Q. What evidence supports its potential as a 5-HT6_66 receptor PET ligand?

Structural analogs (e.g., GSK215083) exhibit high 5-HT affinity (K < 1 nM) and blood-brain barrier penetration. Radiolabeling with -methyl groups enables in vivo receptor occupancy studies .

Q. How does it compare to known kinase inhibitors in cancer models?

In glioblastoma cell lines, the compound inhibits FAK/EGFR kinases (IC ~50 nM) with synergistic effects when combined with temozolomide. Resistance mechanisms (e.g., ABCG2 efflux) require co-administration with inhibitors like Ko143 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.